molecular formula C21H24N2OS B5089393 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile

2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile

Cat. No. B5089393
M. Wt: 352.5 g/mol
InChI Key: ZSXKSPUDICLQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile, also known as BPTM, is a novel compound that has gained significant attention in the scientific research community. BPTM is a nicotinonitrile derivative that has shown promising results in various applications, including cancer treatment, neuroprotection, and inflammation.

Mechanism of Action

The mechanism of action of 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile is not fully understood. However, it has been proposed that 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth, neurodegeneration, and inflammation.
Biochemical and Physiological Effects:
2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile has been shown to have various biochemical and physiological effects. In cancer cells, 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile induces apoptosis by activating caspase-3 and -9. In neurodegenerative diseases, 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile reduces oxidative stress and inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). In animal models of inflammation, 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile has several advantages for lab experiments. It is a novel compound that has shown promising results in various scientific research applications. 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile is also relatively easy to synthesize, making it accessible to researchers. However, 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile has some limitations for lab experiments. It is a highly reactive compound that requires careful handling and storage. In addition, the mechanism of action of 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile is not fully understood, which may limit its application in certain research areas.

Future Directions

There are several future directions for research on 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile. One direction is to further investigate the mechanism of action of 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile in cancer cells, neurodegenerative diseases, and inflammation. Another direction is to explore the potential of 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile as a therapeutic agent in various diseases. Additionally, the development of new derivatives of 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile may lead to the discovery of more potent and selective compounds with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile involves a multistep process, starting from the reaction of 3-butylbenzaldehyde and ethyl cyanoacetate to form the intermediate compound. This intermediate is then reacted with thioacetic acid to yield the final product, 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile. The synthesis of 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile has shown promising results in various scientific research applications. In cancer treatment, 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis. 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile has also been found to have neuroprotective effects in Alzheimer's disease and Parkinson's disease. In addition, 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile has been shown to have anti-inflammatory effects in various animal models.

properties

IUPAC Name

2-[2-(3-butylphenyl)-2-oxoethyl]sulfanyl-4,5,6-trimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS/c1-5-6-8-17-9-7-10-18(11-17)20(24)13-25-21-19(12-22)15(3)14(2)16(4)23-21/h7,9-11H,5-6,8,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXKSPUDICLQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC=C1)C(=O)CSC2=C(C(=C(C(=N2)C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.